

Enzymatic Synthesis of (R)-2-Aminohex-5-enoic Acid: Application Notes and Protocols

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Compound of Interest

Compound Name: (R)-2-Aminohex-5-enoic acid

Cat. No.: B173972

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This document provides detailed application notes and experimental protocols for the enzymatic synthesis of **(R)-2-Aminohex-5-enoic acid**, a valuable chiral building block in pharmaceutical development. Due to the limited availability of direct enzymatic routes for this specific compound, this guide presents three plausible and well-established enzymatic strategies: asymmetric synthesis using an (R)-selective ω -transaminase, reductive amination with an engineered D-amino acid dehydrogenase, and kinetic resolution of racemic 2-aminohex-5-enoic acid using a lipase.

Asymmetric Synthesis via (R)-selective ω -Transaminase

This approach utilizes an (R)-selective ω -transaminase (ω -TA) to catalyze the asymmetric amination of the corresponding α -keto acid, 2-oxohex-5-enoic acid, to directly yield the desired (R)-enantiomer. ω -Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes known for their high enantioselectivity in producing chiral amines and amino acids.^{[1][2][3]} The reaction equilibrium can be shifted towards product formation by using an amino donor in excess or by removing the ketone byproduct.

Data Presentation

Enzyme Source	Substrate	Amino Donor	Co-factor	Temperature (°C)	pH	Conversion (%)	Enantiomeric Excess (e.e.) (%)
Arthrobacter sp. (mutant)	2-oxohex-5-enoic acid	D-Alanine	PLP	30 - 40	7.5 - 8.5	>95	>99
Aspergillus terreus	2-oxohex-5-enoic acid	D-Alanine	PLP	30 - 37	7.0 - 8.0	>90	>99

Experimental Protocol

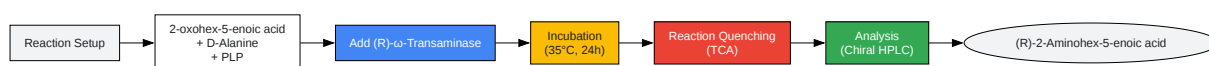
Materials:

- (R)-selective ω -transaminase (e.g., from Arthrobacter sp. or Aspergillus terreus)
- 2-oxohex-5-enoic acid
- D-Alanine (or other suitable amino donor)
- Pyridoxal-5'-phosphate (PLP)
- Potassium phosphate buffer (100 mM, pH 8.0)
- Lactate dehydrogenase (LDH)
- NADH
- Trichloroacetic acid (TCA)

Procedure:

- Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 8.0), 50 mM 2-oxohex-5-enoic acid, 100 mM D-alanine, and 1 mM PLP.
- To drive the reaction to completion, an optional pyruvate removal system can be included, consisting of 5 U/mL lactate dehydrogenase and 1.2 equivalents of NADH.
- Equilibrate the reaction mixture to the desired temperature (e.g., 35°C).
- Initiate the reaction by adding the (R)-selective ω -transaminase (e.g., 1 mg/mL).
- Incubate the reaction with gentle agitation for 12-24 hours.
- Monitor the reaction progress by HPLC analysis of the consumption of the α -keto acid and formation of the amino acid.
- Terminate the reaction by adding an equal volume of 10% (w/v) trichloroacetic acid to precipitate the enzyme.
- Centrifuge the mixture to remove the precipitated protein.
- Analyze the supernatant for yield and enantiomeric excess using chiral HPLC or GC after appropriate derivatization.

Logical Workflow for Transaminase Synthesis



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Caption: Workflow for the synthesis of **(R)-2-Aminohex-5-enoic acid** using an (R)-selective ω -transaminase.

Asymmetric Synthesis via D-Amino Acid Dehydrogenase

Engineered D-amino acid dehydrogenases (D-AADHs) offer an alternative route for the asymmetric synthesis of D-amino acids from their corresponding α -keto acids.[4][5] These enzymes catalyze the reductive amination of the keto acid using ammonia as the nitrogen source and a nicotinamide cofactor (NADH or NADPH) as the reducing equivalent.[6][7] A cofactor regeneration system, such as glucose dehydrogenase (GDH) with glucose, is typically employed to make the process cost-effective.

Data Presentation

Enzyme Source	Substrate	Co-factor	Regeneration System	Temperature (°C)	pH	Conversion (%)	Enantiomeric Excess (e.e.) (%)
Engineered meso-diaminopimelate D-dehydrogenase	2-oxohex-5-enoic acid	NADPH	Glucose/GDH	30 - 37	8.0 - 9.0	>98	>99
Engineered Glutamate Dehydrogenase	2-oxohex-5-enoic acid	NADH	Formate/FDH	35 - 42	7.5 - 8.5	>95	>99

Experimental Protocol

Materials:

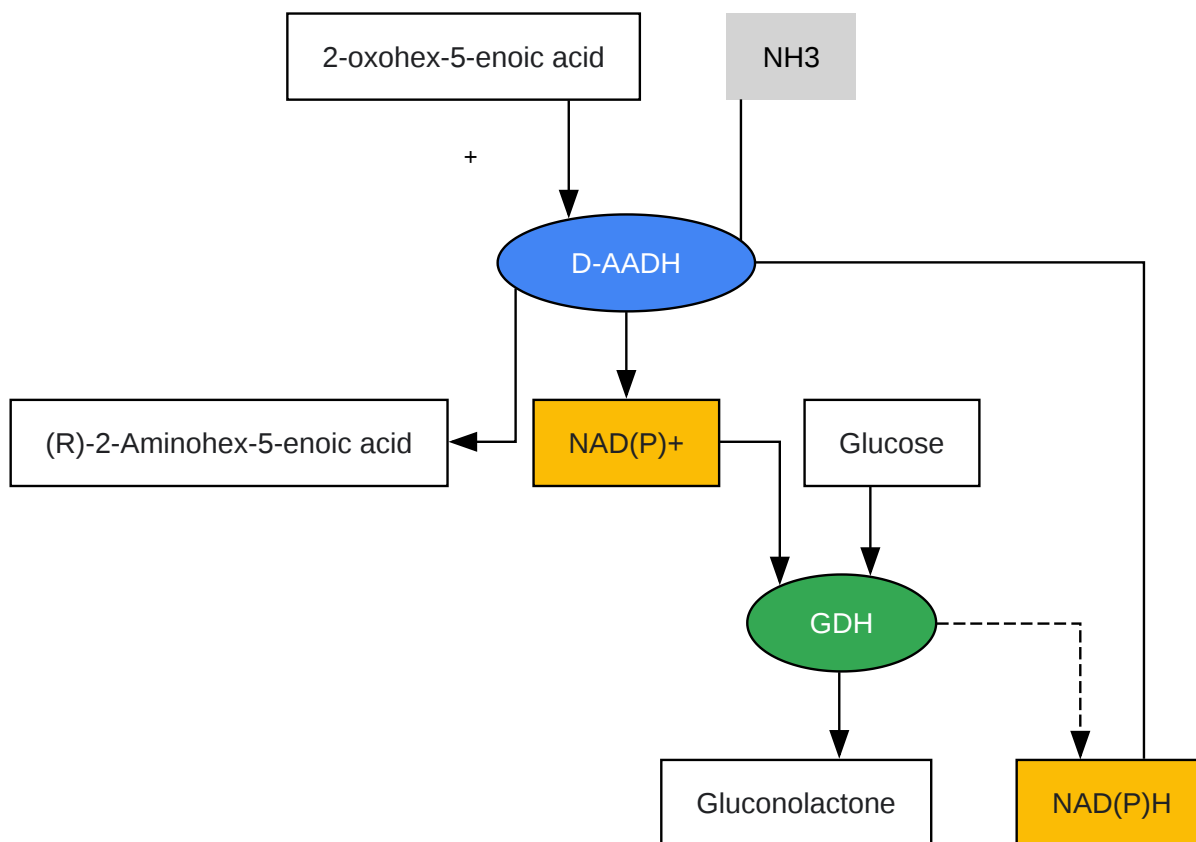
- Engineered D-amino acid dehydrogenase
- 2-oxohex-5-enoic acid
- Ammonium chloride

- NAD(P)H
- Glucose dehydrogenase (GDH) or Formate dehydrogenase (FDH)
- D-Glucose or Sodium formate
- Tris-HCl buffer (100 mM, pH 8.5)

Procedure:

- Prepare a reaction mixture in 100 mM Tris-HCl buffer (pH 8.5) containing 50 mM 2-oxohex-5-enoic acid, 200 mM ammonium chloride, and 1 mM NAD(P)H.
- Add the cofactor regeneration system: 100 mM D-glucose and 5 U/mL glucose dehydrogenase.
- Equilibrate the reaction mixture to 37°C.
- Initiate the reaction by adding the engineered D-amino acid dehydrogenase (e.g., 2 mg/mL).
- Maintain the pH of the reaction at 8.5 by the controlled addition of a base (e.g., NaOH), as the reaction consumes protons.
- Incubate the reaction with gentle agitation for 12-24 hours.
- Monitor the reaction by following the consumption of the α -keto acid by HPLC.
- Terminate the reaction by heat inactivation (e.g., 60°C for 30 minutes) or by adding a quenching agent.
- Centrifuge the mixture to remove precipitated protein.
- Analyze the supernatant for yield and enantiomeric excess by chiral HPLC.

Dehydrogenase Synthesis Pathway



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Caption: Reductive amination of 2-oxohex-5-enoic acid catalyzed by a D-amino acid dehydrogenase with cofactor regeneration.

Kinetic Resolution via Lipase-Catalyzed N-Acylation

This strategy involves the kinetic resolution of a racemic mixture of 2-aminohept-5-enoic acid. Lipases are widely used for the enantioselective acylation of racemic amines and amino acid esters.[8] In this proposed method, a lipase such as *Candida antarctica* lipase B (CALB) selectively acylates the (S)-enantiomer, leaving the desired **(R)-2-aminohept-5-enoic acid** unreacted. The acylated (S)-enantiomer can then be easily separated from the unreacted (R)-enantiomer.

Data Presentation

Enzyme	Racemic Substrate	Acyl Donor	Solvent	Temperature (°C)	Conversion (%)	e.e. of (R)-acid (%)	e.e. of (S)-amide (%)
Candida antarctica Lipase B (immobilized)	(R,S)-2-Aminohe x-5-enoic acid methyl ester	Ethyl acetate	Toluene	40 - 50	~50	>99	>98
Pseudomonas cepacia Lipase	(R,S)-2-Aminohe x-5-enoic acid methyl ester	Vinyl acetate	Hexane	30 - 40	~50	>97	>96

Experimental Protocol

Materials:

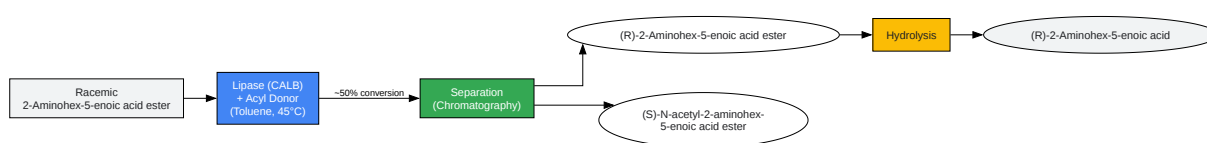
- Racemic 2-aminohex-5-enoic acid (or its methyl/ethyl ester)
- Immobilized lipase (e.g., Novozym 435 - CALB)
- Acyl donor (e.g., ethyl acetate, vinyl acetate)
- Anhydrous organic solvent (e.g., toluene, hexane)
- Molecular sieves (optional, to maintain anhydrous conditions)

Procedure:

- Dissolve racemic 2-aminohex-5-enoic acid methyl ester (100 mM) in anhydrous toluene.
- Add the acyl donor, ethyl acetate (3-5 equivalents).

- Add the immobilized lipase (e.g., 20 mg/mL). Add activated molecular sieves if necessary.
- Incubate the reaction at 45°C with shaking.
- Monitor the reaction progress by taking aliquots at regular intervals and analyzing by HPLC to determine the conversion and the enantiomeric excess of the remaining substrate and the acylated product.
- Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the remaining substrate and the product.
- Filter off the immobilized enzyme. The enzyme can be washed with solvent and reused.
- Evaporate the solvent from the filtrate.
- Separate the unreacted **(R)-2-aminohex-5-enoic acid** methyl ester from the N-acetylated (S)-enantiomer by column chromatography.
- If starting with the ester, hydrolyze the (R)-ester to the final (R)-amino acid.

Lipase Kinetic Resolution Workflow



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Caption: Workflow for the kinetic resolution of racemic 2-aminohex-5-enoic acid ester using lipase.

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